![molecular formula C11H7NOS B12357675 9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
9bH-thieno[2,3-c]isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]isoquinolin-5(4H)-one, commonly referred to as TIQ-A, is a compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). Initially studied for its efficacy in various in vivo models, TIQ-A has demonstrated significant potential in inhibiting multiple enzymes within the PARP family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TIQ-A has been performed using various methods, including the Suzuki-Miyaura cross-coupling reaction followed by a multistep reaction sequence. This method has yielded TIQ-A in overall yields ranging from 14% to 33% . Additionally, continuous flow synthesis has been employed to improve the overall yield to 50% . The synthesis of alkoxy-substituted derivatives, such as 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one, has also been demonstrated .
Industrial Production Methods: While specific industrial production methods for TIQ-A are not extensively documented, the continuous flow synthesis method mentioned above suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: TIQ-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its selectivity and efficacy.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of TIQ-A include palladium catalysts for the Suzuki-Miyaura cross-coupling reaction and various alkylating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions include various substituted derivatives of TIQ-A, such as 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one .
Scientific Research Applications
TIQ-A has been extensively studied for its potential as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1). Its broad inhibition profile indicates that it could serve as a scaffold for developing specific inhibitors for certain PARP enzymes . Additionally, TIQ-A has been utilized in the development of inhibitors against human mono-ADP-ribosyltransferases through structure-guided design and activity profiling
Mechanism of Action
TIQ-A exerts its effects primarily through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). By binding to the catalytic domain of PARP1, TIQ-A prevents the enzyme from carrying out its function of ADP-ribosylation, a post-translational modification critical for DNA repair and other cellular processes . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death, which is particularly useful in cancer therapy .
Comparison with Similar Compounds
TIQ-A is structurally similar to other thienoisoquinolinone derivatives, such as thieno[3,2-c]isoquinolin-5(4H)-one. TIQ-A’s broad inhibition profile sets it apart, making it a versatile scaffold for developing specific inhibitors for various PARP enzymes . Other similar compounds include 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) and N-methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (N-methyl-®-salsolinol), which are known for their neurotoxic and neuroprotective properties .
Properties
Molecular Formula |
C11H7NOS |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
9bH-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6,9H |
InChI Key |
AEQZALOENRXPBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CSC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


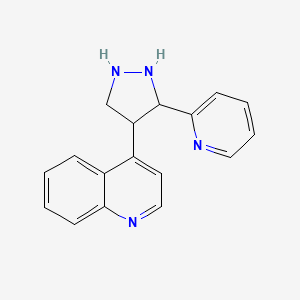
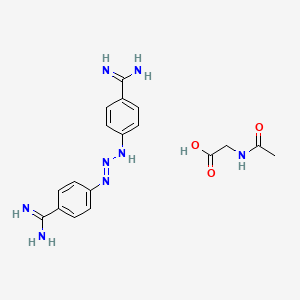
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
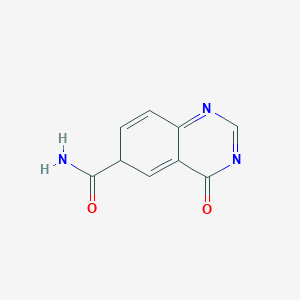
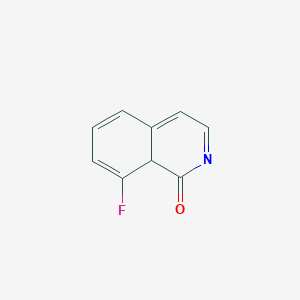
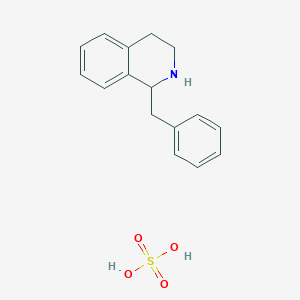
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
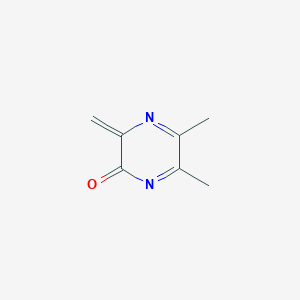

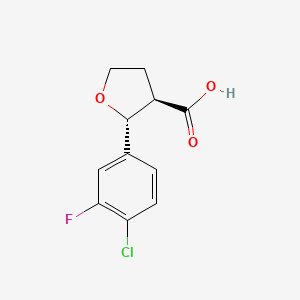
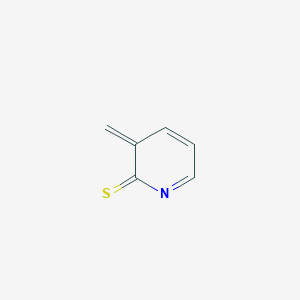
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)

